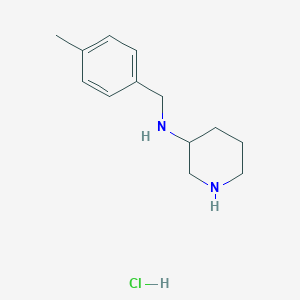

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Methylbenzyl)piperidin-3-amine hydrochloride” is a chemical compound used in scientific research. It offers versatile applications due to its unique structure, making it valuable in the synthesis of pharmaceuticals and understanding biological processes. Its molecular formula is C14H23ClN2 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass of the molecule is 254.799 Da .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Synthesis Methodologies

One significant application involves the development of synthesis methodologies for piperidine derivatives. For instance, a study reported an acid-assisted aza-Pummerer approach for synthesizing 4-chloropiperidines from homoallylic amines, showcasing a method that applies to both aromatic and aliphatic amines, indicating the versatility and environmental friendliness of this approach for piperidine formation (Ebule et al., 2019). Similarly, the synthesis and conformational analysis of 3-hydroxypipecolic acid analogs via CSI-mediated stereoselective amination provide insights into the synthesis of substituted piperidines, highlighting the importance of stereochemistry in the synthesis process (Kim et al., 2007).

Analytical Techniques

Another application is in the development of analytical techniques for detecting aliphatic amines in environmental samples. A method for determining aliphatic amines such as methylamine, dimethylamine, and piperidine in wastewater and surface water involves derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride, followed by GC-MS analysis. This method facilitates the sub-ppb level detection of amines, underscoring its utility in environmental monitoring (Sacher et al., 1997).

Pharmacological Studies

Pharmacological research also benefits from studies on N-(4-Methylbenzyl)piperidin-3-amine hydrochloride derivatives. Research on the 2,4-diaminoquinazoline series as anti-tubercular agents exemplifies the exploration of structure-activity relationships to enhance potency against Mycobacterium tuberculosis, providing a basis for tuberculosis drug discovery (Odingo et al., 2014). Additionally, the synthesis and in vitro and in vivo evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for their antihistaminic activity demonstrate the potential therapeutic applications of piperidine derivatives in allergy treatment (Janssens et al., 1985).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-15-13-3-2-8-14-10-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEXNGKFAVMDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![(1R,2R,6S,7S)-4,9-diazatricyclo[5.3.0.0,2,6]decane dihydrochloride](/img/structure/B2668246.png)

![2-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyridine-3-carboxamide](/img/structure/B2668247.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2668248.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)

![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2668260.png)

![8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline](/img/structure/B2668263.png)

![2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2668265.png)